2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide
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Overview
Description
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a phenoxy group, a cyclobutyl group, and an oxazole ring. It is often studied for its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-fluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Cyclobutyl Amine Introduction: The phenoxy intermediate is then reacted with cyclobutylamine under controlled conditions to introduce the cyclobutyl group.
Oxazole Ring Formation: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazole ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are carefully selected to ensure efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Cyclization and Ring-Opening: The oxazole ring can undergo cyclization or ring-opening reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenoxy ring, while oxidation and reduction can modify the functional groups on the oxazole ring.
Scientific Research Applications
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclopropyl-1,3-oxazole-4-carboxamide
- 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclopentyl-1,3-oxazole-4-carboxamide
- 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclohexyl-1,3-oxazole-4-carboxamide
Uniqueness
The uniqueness of 2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide lies in its specific structural features, such as the cyclobutyl group and the oxazole ring, which confer distinct chemical and biological properties. These features differentiate it from similar compounds and make it a valuable subject of study in various fields.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenoxy)methyl]-N-cyclobutyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c16-11-6-9(17)4-5-13(11)21-8-14-19-12(7-22-14)15(20)18-10-2-1-3-10/h4-7,10H,1-3,8H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFCJVBKWPLMAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=COC(=N2)COC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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